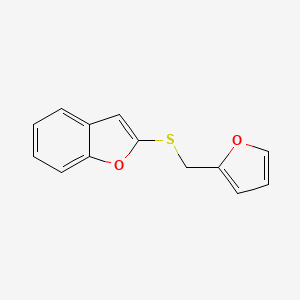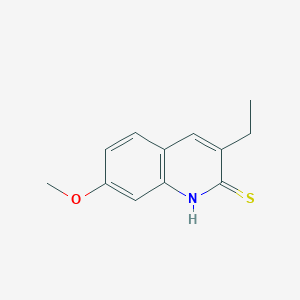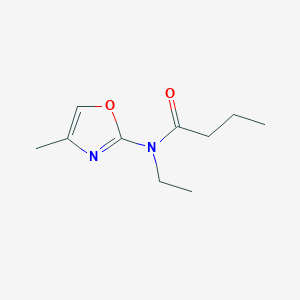![molecular formula C18H20N2O2Pd B12880400 Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
Bis[o-(N-ethylformimidoyl)phenolato]palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[o-(N-ethylformimidoyl)phenolato]palladium is a coordination compound with the chemical formula C18H20N2O2Pd This compound features a palladium center coordinated by two phenolate ligands, each bearing an N-ethylformimidoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-ethylformimidoyl)phenolato]palladium typically involves the reaction of palladium(II) acetate with the appropriate phenol derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The phenol derivative is first deprotonated by the base, forming the phenolate anion, which then coordinates to the palladium center. The N-ethylformimidoyl group is introduced via a subsequent reaction step, often involving the use of an N-ethylformimidoyl chloride reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[o-(N-ethylformimidoyl)phenolato]palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to a higher oxidation state, potentially leading to the formation of palladium(IV) complexes.
Reduction: The compound can be reduced back to palladium(0), which is often a key step in catalytic cycles.
Substitution: Ligand exchange reactions can occur, where the phenolate or N-ethylformimidoyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species. Substitution reactions can result in a wide variety of palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis[o-(N-ethylformimidoyl)phenolato]palladium has several scientific research applications:
Catalysis: This compound can serve as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Materials Science: The unique coordination environment around the palladium center can be exploited in the design of new materials with specific electronic or optical properties.
Medicinal Chemistry: Coordination compounds of palladium are being investigated for their potential anticancer properties, as they can interact with biological molecules in unique ways.
Wirkmechanismus
The mechanism of action of Bis[o-(N-ethylformimidoyl)phenolato]palladium in catalytic processes typically involves the palladium center cycling between different oxidation states. In cross-coupling reactions, for example, the palladium(0) species undergoes oxidative addition to form a palladium(II) intermediate, which then participates in transmetalation and reductive elimination steps to form the desired product. The N-ethylformimidoyl and phenolate ligands help stabilize the palladium center and facilitate these transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenolato)palladium: Similar in structure but lacks the N-ethylformimidoyl substituents.
Bis(acetylacetonato)palladium: Features acetylacetonate ligands instead of phenolate.
Bis(diphenylphosphino)ethane palladium: Contains phosphine ligands rather than phenolate.
Uniqueness
Bis[o-(N-ethylformimidoyl)phenolato]palladium is unique due to the presence of the N-ethylformimidoyl groups, which can influence the electronic properties of the palladium center and potentially enhance its catalytic activity. This compound’s specific ligand environment can lead to different reactivity patterns compared to other palladium complexes, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C18H20N2O2Pd |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
2-(ethyliminomethyl)phenolate;palladium(2+) |
InChI |
InChI=1S/2C9H11NO.Pd/c2*1-2-10-7-8-5-3-4-6-9(8)11;/h2*3-7,11H,2H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
XECFUGYSFUBCPU-UHFFFAOYSA-L |
Kanonische SMILES |
CCN=CC1=CC=CC=C1[O-].CCN=CC1=CC=CC=C1[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)









